7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one
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Overview
Description
7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one is a synthetic compound used as an intermediate in the preparation of Fulvestrant, a steroidal estrogen antagonist . This compound is characterized by its complex molecular structure, which includes an acetyloxy group and a dimethyl(tert-butylsilyloxy)nonyl side chain .
Preparation Methods
The synthesis of 7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable steroidal precursor.
Functional Group Modification: The precursor undergoes functional group modifications to introduce the acetyloxy group at the 7β position and the dimethyl(tert-butylsilyloxy)nonyl side chain at the 7α position.
Reaction Conditions: The reactions typically require specific reagents and conditions, such as the use of protecting groups, catalysts, and controlled temperatures.
Industrial production methods for this compound are similar but are optimized for large-scale synthesis. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one is primarily related to its role as an intermediate in the synthesis of Fulvestrant. Fulvestrant works by binding to estrogen receptors and inhibiting their activity, leading to the degradation of the receptor and a decrease in estrogen signaling . This mechanism is crucial in the treatment of hormone receptor-positive breast cancer .
Comparison with Similar Compounds
7β-Acetyloxy-7α-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one is unique due to its specific functional groups and side chains. Similar compounds include:
Fulvestrant: The final product in the synthesis pathway, used as a breast cancer treatment.
Other Steroidal Estrogen Antagonists: Compounds with similar structures and functions, such as Tamoxifen and Raloxifene.
Properties
Molecular Formula |
C35H60O4Si |
---|---|
Molecular Weight |
572.9 g/mol |
IUPAC Name |
[(7R,8R,9S,10R,13S,14S,17S)-7-[9-[tert-butyl(dimethyl)silyl]oxynonyl]-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C35H60O4Si/c1-25(36)39-32-19-18-31-33-26(15-13-11-9-8-10-12-14-22-38-40(6,7)34(2,3)4)23-27-24-28(37)16-17-29(27)30(33)20-21-35(31,32)5/h24,26,29-33H,8-23H2,1-7H3/t26-,29+,30-,31+,32+,33-,35+/m1/s1 |
InChI Key |
UZWBDRNDIWPAKA-QIXFLCTJSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@H]34)CCCCCCCCCO[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCO[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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